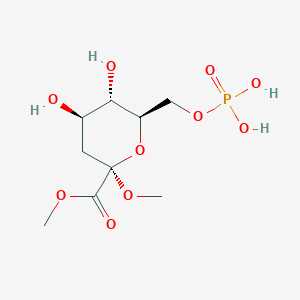
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate: is a biochemical compound with the molecular formula C9H17O10P and a molecular weight of 316.20 . This compound is primarily used in proteomics research and is known for its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate involves multiple steps, including the protection of hydroxyl groups, phosphorylation, and methylation. The reaction conditions typically require controlled temperatures and specific reagents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of complex molecules.
Biology: It is used in studies involving metabolic pathways and enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of biochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating biochemical reactions that are essential for various cellular processes . The molecular targets and pathways involved include the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate include:
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-(diphenyl Phosphate): This compound has a similar structure but includes diphenyl phosphate instead of phosphate.
3-Deoxy-D-arabino-heptulosonate 7-phosphate: This compound is a key intermediate in the shikimate pathway and is structurally related.
Uniqueness
This compound is unique due to its specific functional groups and its role in proteomics research. Its solubility in water and its ability to act as a substrate for enzymes in the shikimate pathway make it particularly valuable for scientific research .
Properties
Molecular Formula |
C9H17O10P |
|---|---|
Molecular Weight |
316.20 g/mol |
IUPAC Name |
methyl (2R,4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate |
InChI |
InChI=1S/C9H17O10P/c1-16-8(12)9(17-2)3-5(10)7(11)6(19-9)4-18-20(13,14)15/h5-7,10-11H,3-4H2,1-2H3,(H2,13,14,15)/t5-,6-,7+,9-/m1/s1 |
InChI Key |
KJQADXROFHHYNJ-JAGXHNFQSA-N |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)OC |
Canonical SMILES |
COC(=O)C1(CC(C(C(O1)COP(=O)(O)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


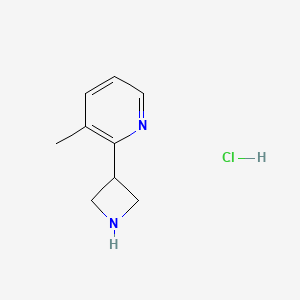
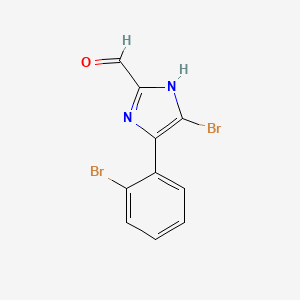


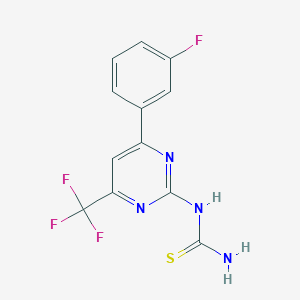
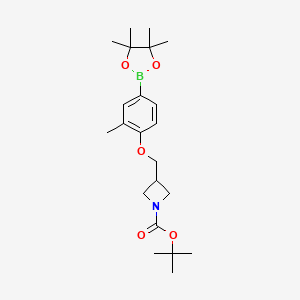

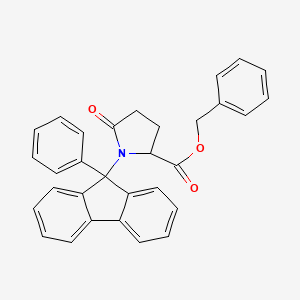
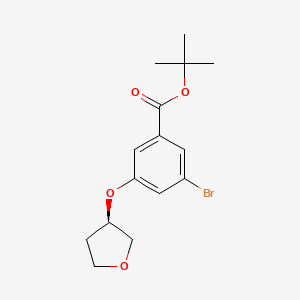
![1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714053.png)


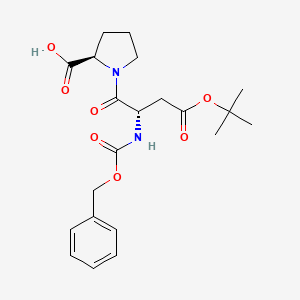
![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
